![molecular formula C26H24Si2 B12527784 Silane, [1,4-phenylenebis(2,1-ethynediyl-2,1-phenylene)]bis[dimethyl- CAS No. 794512-49-5](/img/structure/B12527784.png)
Silane, [1,4-phenylenebis(2,1-ethynediyl-2,1-phenylene)]bis[dimethyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Silane, [1,4-phenylenebis(2,1-ethynediyl-2,1-phenylene)]bis[dimethyl-]: is a complex organosilicon compound characterized by its unique structure, which includes multiple phenylene and ethynediyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Silane, [1,4-phenylenebis(2,1-ethynediyl-2,1-phenylene)]bis[dimethyl-] typically involves the coupling of appropriate phenylene and ethynediyl precursors under controlled conditions. The reaction often requires the use of catalysts such as palladium or copper to facilitate the coupling process. The reaction conditions, including temperature and solvent choice, are critical to achieving high yields and purity.
Industrial Production Methods: Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for larger volumes, ensuring consistent quality, and implementing purification steps such as recrystallization or chromatography to obtain the desired product.
Analyse Des Réactions Chimiques
Types of Reactions: Silane, [1,4-phenylenebis(2,1-ethynediyl-2,1-phenylene)]bis[dimethyl-] can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the ethynediyl groups, potentially converting them to alkenes or alkanes.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like halogens or nitrating agents.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while reduction can produce alkenes or alkanes.
Applications De Recherche Scientifique
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of novel materials with specific properties.
Biology and Medicine: While direct applications in biology and medicine may be limited, derivatives of this compound could be explored for their potential biological activity or as components in drug delivery systems.
Industry: In industry, Silane, [1,4-phenylenebis(2,1-ethynediyl-2,1-phenylene)]bis[dimethyl-] is of interest for its potential use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics
Mécanisme D'action
The mechanism of action of Silane, [1,4-phenylenebis(2,1-ethynediyl-2,1-phenylene)]bis[dimethyl-] is largely dependent on its interaction with other molecules. The ethynediyl groups can participate in π-π interactions, while the phenylene rings provide structural stability. These interactions can influence the compound’s behavior in electronic applications, such as charge transport and light emission.
Comparaison Avec Des Composés Similaires
1,4-Bis(trimethylsilyl)benzene: This compound has a similar phenylene backbone but lacks the ethynediyl groups, resulting in different electronic properties.
1,4-Phenylenebis(acetonitrile): This compound also features a phenylene core but with acetonitrile groups, leading to different reactivity and applications.
Uniqueness: Silane, [1,4-phenylenebis(2,1-ethynediyl-2,1-phenylene)]bis[dimethyl-] is unique due to its combination of phenylene and ethynediyl groups, which confer specific electronic properties that are valuable in materials science and organic electronics. The presence of dimethylsilyl groups further enhances its stability and reactivity.
Propriétés
Numéro CAS |
794512-49-5 |
|---|---|
Formule moléculaire |
C26H24Si2 |
Poids moléculaire |
392.6 g/mol |
InChI |
InChI=1S/C26H24Si2/c1-27(2)25-11-7-5-9-23(25)19-17-21-13-15-22(16-14-21)18-20-24-10-6-8-12-26(24)28(3)4/h5-16H,1-4H3 |
Clé InChI |
JXHIRPGPKHGHHX-UHFFFAOYSA-N |
SMILES canonique |
C[Si](C)C1=CC=CC=C1C#CC2=CC=C(C=C2)C#CC3=CC=CC=C3[Si](C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


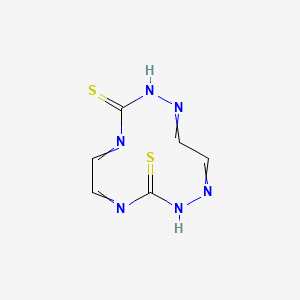
![1H,3H-Pyrrolo[1,2-c]oxazol-1-one, 3-(1-methylethyl)-](/img/structure/B12527714.png)

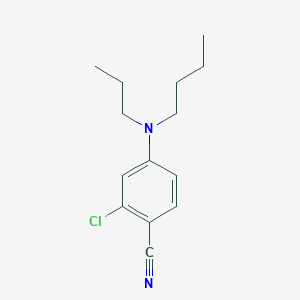
![N-[2,5-Bis(heptyloxy)phenyl]-3-oxo-4-phenoxybutanamide](/img/structure/B12527742.png)
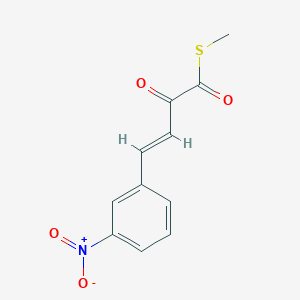

![1H-Benzimidazole, 2-(3-phenoxyphenyl)-1-[2-(1-piperidinyl)ethyl]-](/img/structure/B12527754.png)
![1-Butanol, 4-[(3-hydroxypropyl)thio]-](/img/structure/B12527762.png)
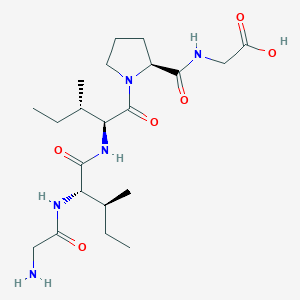
![3-Thiazolidineacetamide, N-(4-chlorophenyl)-2-[(4-chlorophenyl)imino]-](/img/structure/B12527780.png)
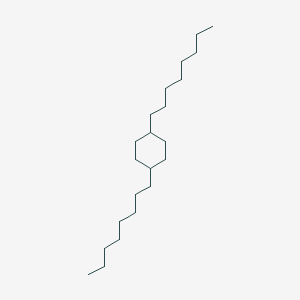
![2,2'-[1,3-Phenylenebis(oxy)]bis(5-chloroaniline)](/img/structure/B12527787.png)

